molecular formula C12H16O3 B2559311 Ethyl 2-(4-hydroxyphenyl)-2-methylpropanoate CAS No. 152270-53-6

Ethyl 2-(4-hydroxyphenyl)-2-methylpropanoate

Cat. No.: B2559311
CAS No.: 152270-53-6
M. Wt: 208.257
InChI Key: LGBJGTGQZOOSDB-UHFFFAOYSA-N
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Description

Ethyl 2-(4-hydroxyphenyl)-2-methylpropanoate is a complex organic compound. Based on its name, it likely contains an ethyl group, a hydroxyphenyl group, and a methylpropanoate group .

Scientific Research Applications

Enantioselective Synthesis

Meng, Zhu, and Zhang (2008) explored the enantioselective hydrogenation of ethyl 2-oxo-4-arylbut-3-enoate, leading to ethyl 2-hydroxy-4-arylbutyrate with high enantiomeric excess. This process involves sequential hydrogenation of CO and CC bonds, which is temperature-sensitive. Further, they demonstrated that hydrolysis of ethyl 2-hydroxy-4-phenylbutyrate provided 2-hydroxy-4-phenylbutyric acid with high yield and enantiomeric purity after recrystallization (Meng, Zhu, & Zhang, 2008).

Potential Bioactivity

Navarrete-Vázquez et al. (2011) synthesized ethyl 2-[4-(acetylamino)phenoxy]-2-methylpropanoate (acetamidofibrate) by reacting paracetamol with ethyl 2-bromo-2-methylpropionate. The compound, characterized by various spectroscopic techniques, showed potential as an analgesic and antidyslipidemic agent. The crystal structure of the compound was also determined, revealing hydrogen-bonding interactions that interconnect molecules into chains (Navarrete-Vázquez et al., 2011).

Enzymatic Hydrolysis

The study by Ribeiro, Passaroto, and Brenelli (2001) focused on the enzymatic hydrolysis of ethyl-3-hydroxy-3-phenylpropanoate using ultrasound bath and various enzymes. They found that ultrasound bath led to a decrease in reaction time without significantly changing the yield or enantiomeric excess of the reaction products (Ribeiro, Passaroto, & Brenelli, 2001).

Biocatalytic Synthesis

Zhao Jin-mei (2008) summarized the synthesis routes and research developments of Ethyl(R)-2-hydroxy-4-phenylbutanoate [(R)-HPBE], an important intermediate for synthesizing ACE inhibitors, using biocatalysts. This article emphasizes the potential of (R)-HPBE in drug synthesis, particularly in producing enalapril and lisinopril (Zhao Jin-mei, 2008).

Mechanism of Action

Target of Action

Similar compounds have been shown to interact with various targets such as egfr signaling pathway .

Mode of Action

Similar compounds have been shown to exhibit α-glucosidase inhibitory activities . This suggests that Ethyl 2-(4-hydroxyphenyl)-2-methylpropanoate might interact with its targets and cause changes in their function, potentially leading to the observed effects.

Biochemical Pathways

Similar compounds have been shown to modulate the epidermal growth factor receptor (egfr) signaling pathway . This suggests that this compound might affect similar pathways, leading to downstream effects.

Pharmacokinetics

The molecular weight of the compound is 376573 Da , which is within the acceptable range for good bioavailability according to Lipinski’s rule of five

Result of Action

Similar compounds have been shown to exhibit hepatoprotective activity , suggesting that this compound might have similar effects.

Properties

IUPAC Name

ethyl 2-(4-hydroxyphenyl)-2-methylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c1-4-15-11(14)12(2,3)9-5-7-10(13)8-6-9/h5-8,13H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGBJGTGQZOOSDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)(C)C1=CC=C(C=C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Under inert atmosphere, a round bottom flask was charged with ethyl 2-(4-benzyloxyphenyl)-2-methyl-propanoate (15 g, mmol) and ethyl acetate (200 mL). To above reaction mixture 2-3 drops of water was added followed by Pd/C. Reaction mixture allowed to stir and evacuated the flask until solvent begins to bubble and then carefully backfill with nitrogen gas (repeated twice). Nitrogen balloon was replaced by hydrogen bladder and flask was again evacuated and refilled with hydrogen (repeated twice). The reaction mixture thus maintained under hydrogen atmosphere was allowed to stir overnight at room temperature. The reaction mixture was filtered through cellite pad and the filtrate was concentrated under reduced pressure to afford 6.5 g of product.
Name
ethyl 2-(4-benzyloxyphenyl)-2-methyl-propanoate
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

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